Methyl 5-morpholino-2-nitrobenzoate
Overview
Description
“Methyl 5-morpholino-2-nitrobenzoate” is a chemical compound with the molecular formula C12H14N2O5 . It has an average mass of 266.250 Da and a monoisotopic mass of 266.090271 Da .
Synthesis Analysis
The synthesis of “Methyl 5-morpholino-2-nitrobenzoate” involves the nitration of methyl 3-methylbenzoate . The reaction is carried out in a solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF, which is heated to 90° C for 6 hours . After cooling to room temperature, the DMF is stripped off in vacuo. The crude material is then redissolved in methanol and stirred with 20 g Amberlyst-A26 .Chemical Reactions Analysis
The key process in the synthesis of “Methyl 5-morpholino-2-nitrobenzoate” is the nitration of methyl 3-methylbenzoate . This process utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .Physical And Chemical Properties Analysis
“Methyl 5-morpholino-2-nitrobenzoate” is a solid substance that should be stored in a sealed container in a dry, room-temperature environment .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including structures similar to Methyl 5-morpholino-2-nitrobenzoate, have been a focus of recent work, showing promise for future applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and others, are pivotal in developing light-sensitive materials and passivators, highlighting their potential in green chemistry and environmentally benign synthesis processes (Amit, Zehavi, & Patchornik, 1974).
Analytical Methods for Antioxidant Activity
In the study of antioxidants, compounds like Methyl 5-morpholino-2-nitrobenzoate may be involved in methodologies to assess antioxidant activities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in understanding the antioxidant capacity of complex samples. These methods, relying on spectrophotometry, are essential for analyzing the kinetics or equilibrium states of antioxidants in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).
Neuroprotective Strategies
The exploration of neuroprotective agents for cerebrovascular stroke treatment has identified compounds with structures similar to Methyl 5-morpholino-2-nitrobenzoate. These compounds are part of strategies aimed at mitigating secondary cerebral injury post-stroke. Insights from research trials have laid the groundwork for future therapeutic interventions, highlighting the need for continuous development in neuroprotective strategies (Karsy et al., 2017).
Pharmacological Applications of Piperazine and Morpholine
Piperazine and morpholine derivatives, structurally related to Methyl 5-morpholino-2-nitrobenzoate, have shown a broad spectrum of pharmaceutical applications. The synthesis and pharmacophoric activities of these analogues reveal their potential in medicinal chemistry for developing new therapeutic agents against various diseases (Mohammed et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 5-morpholin-4-yl-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPZPKFJXQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566519 | |
Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-morpholino-2-nitrobenzoate | |
CAS RN |
134050-75-2 | |
Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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